

AP30663: A Novel KCa2 Channel Inhibitor for Atrial Fibrillation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AP30663

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A Technical Whitepaper on the Discovery, Mechanism of Action, and Clinical Development of a First-in-Class Antiarrhythmic Agent

Introduction

Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia globally, posing a significant risk for stroke, heart failure, and mortality.^{[1][2]} Current pharmacological treatments for AF are often limited by incomplete efficacy and the risk of serious adverse effects, including proarrhythmia.^{[3][4]} This has driven the pursuit of novel therapeutic targets that are more selective for atrial tissue.^[3] Small conductance calcium-activated potassium (KCa2 or SK) channels have emerged as a promising new target for AF treatment.^{[1][2][5][6]} **AP30663** is a first-in-class small molecule inhibitor of KCa2 channels currently in clinical development for the pharmacological conversion of AF to normal sinus rhythm.^{[1][3][5][6]} This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **AP30663**.

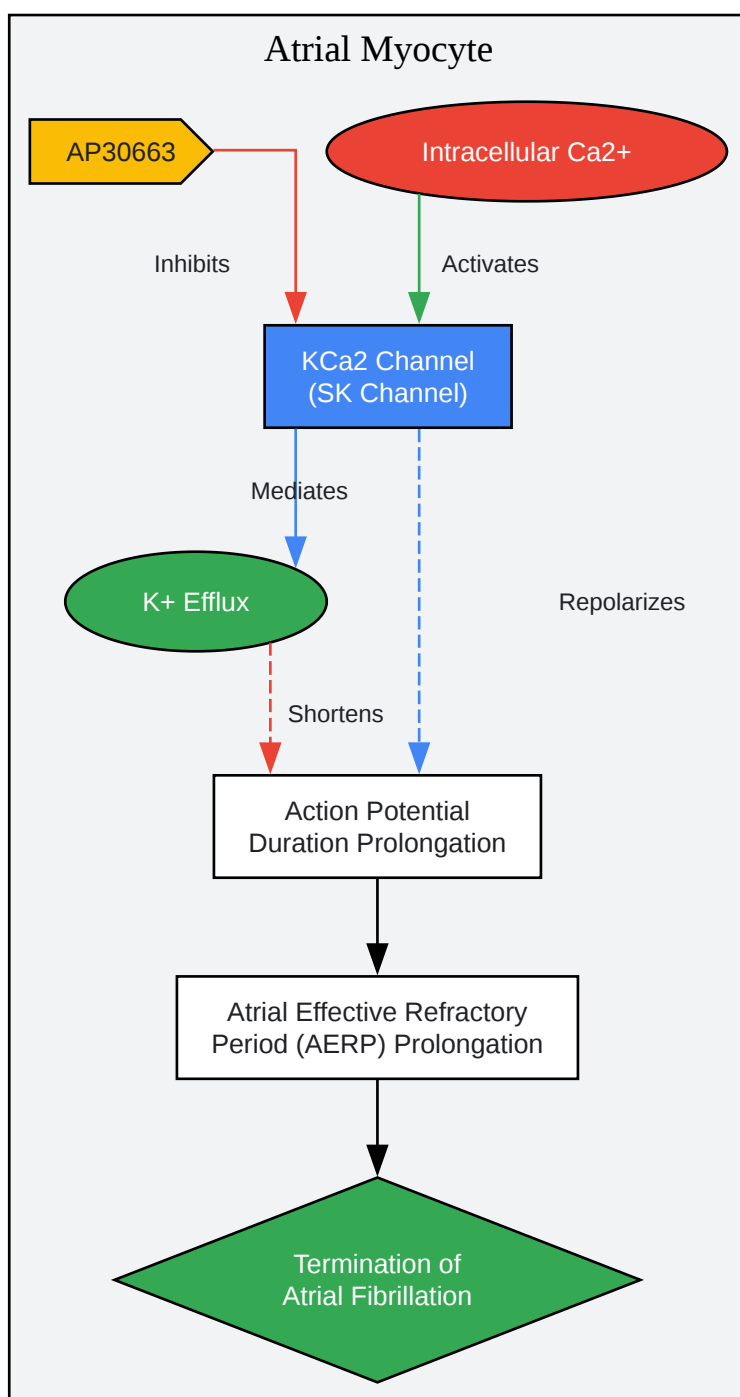
Discovery and Rationale

Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the genes encoding for KCa2 channels (KCNN2 and KCNN3) that are highly associated with an increased risk of AF.^{[1][2]} Further research has shown that the AF-associated SNP rs13376333 in KCNN3 is linked to increased mRNA expression of this gene in human atrial tissue.^{[1][2][5][7]} This suggests that elevated KCa2 channel expression in the atria may contribute to the pathophysiology of AF, providing a strong rationale for the development

of KCa2 channel inhibitors as a novel therapeutic strategy.[1][2][6] **AP30663** was developed as a selective inhibitor of these channels.[6][8]

Mechanism of Action

AP30663 functions as a negative allosteric modulator of KCa2 channels.[1][2][5][7] Its primary mechanism involves inhibiting all three subtypes of KCa2 channels (KCa2.1, KCa2.2, and KCa2.3).[3] The inhibitory effect is achieved by shifting the calcium activation curve of the KCa2.3 channel to the right, which means a higher intracellular calcium concentration is required to open the channel.[1][2][5][7] By inhibiting these potassium channels, which play a more significant role in the atria compared to the ventricles, **AP30663** prolongs the atrial action potential duration and, consequently, the atrial effective refractory period (AERP).[1][2][3] This prolongation of the refractory period is a well-established anti-arrhythmic mechanism that can terminate and prevent the recurrence of AF.[1]



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Figure 1: Signaling pathway of **AP30663** in atrial myocytes.

Preclinical Development

The efficacy and selectivity of **AP30663** were evaluated in a series of preclinical studies involving in vitro electrophysiology and in vivo animal models.

In Vitro Electrophysiology

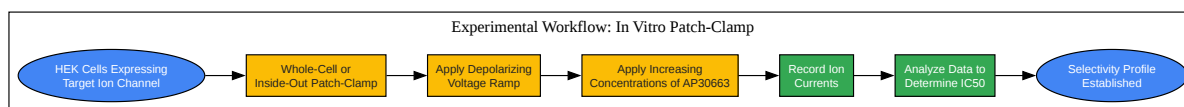
Ion Channel Selectivity: **AP30663** demonstrated selectivity for KCa2 channels over other cardiac ion channels, including the hERG (Kv11.1) channel, which is often associated with proarrhythmic effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Ion Channel	IC50 (μM)
KCa2 Channels	~1
hKV11.1a (IKr) (Automated Patch-Clamp)	15.1 ± 2.1
hKV11.1a/b (Manual Patch-Clamp)	4.0 ± 1.5

Table 1: Ion Channel Selectivity Profile of AP30663.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol: Whole-Cell Patch-Clamp Recordings

- Cell Line: Human Embryonic Kidney (HEK) cells stably expressing human KCa2 channels or hKv11.1a/b channels.[\[1\]](#)[\[2\]](#)[\[7\]](#)
- Method: Whole-cell and inside-out patch-clamp recordings were performed.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[7\]](#)
- Procedure: Currents were elicited by applying a depolarizing voltage ramp protocol. The effect of increasing concentrations of **AP30663** was investigated.[\[7\]](#)
- Data Analysis: Data were analyzed using software such as PatchMaster or Sophion QPatch Assay Software and GraphPad Prism.[\[1\]](#)
- Solutions: **AP30663** was dissolved in DMSO for in vitro experiments, with the final DMSO concentration kept at or below 0.1%.[\[1\]](#)[\[6\]](#)



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Figure 2: Experimental workflow for in vitro patch-clamp analysis.

In Vivo Animal Studies

Rodent Models: In anesthetized rats, **AP30663** demonstrated a dose-dependent prolongation of the AERP.[1][2][5][7]

Dose of AP30663 (mg/kg)	Change in AERP (% of baseline)
5	130.7 ± 5.4
10	189.9 ± 18.6

Table 2: Effect of AP30663 on AERP in Anesthetized Rats.[1][2][5][7]

In isolated perfused guinea pig hearts, **AP30663** also significantly prolonged the AERP in a concentration-dependent manner with minimal effects on the QT interval.[1][2][5][7]

Porcine Model of Atrial Fibrillation: In conscious pigs with tachy-pacing induced, vernakalant-resistant AF, **AP30663** was effective in converting AF to sinus rhythm and preventing its reinduction.[3][9] A free plasma concentration of 1.0–1.4 µM, achieved at a dose of 5 mg/kg, was associated with a greater than 30 ms increase in AERP and conversion of AF.[9]

Experimental Protocol: In Vivo Electrophysiology in Pigs

- Animal Model: Healthy pigs with implanted pacemakers.[9]
- Procedure: Increasing doses of **AP30663** (0, 5, 10, 15, 20, and 25 mg/kg) were administered to assess effects on right AERP and ECG parameters.[9] For AF conversion studies, AF was

induced by atrial tachy-pacing.[9]

- Data Collection: Holter monitors were used for continuous ECG recording. Blood samples were collected to determine pharmacokinetic parameters.[9]
- Solutions: For in vivo experiments, **AP30663** was dissolved in a vehicle of 50% polyethylene glycol (PEG) 400 and 50% sterile saline.[6]

Clinical Development

AP30663 has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase 1 Studies

The first-in-human study involved single ascending intravenous doses of **AP30663** in healthy male volunteers.[3][10][11] The drug was generally safe and well-tolerated.[3][10] The most common adverse events were mild and transient infusion site reactions.[10][12] A dose-proportional pharmacokinetic profile was observed with a terminal half-life of approximately 3-5 hours.[3][10][12] A concentration-dependent increase in the corrected QT (QTcF) interval was observed.[3][10]

Dose of AP30663	Maximum Mean QTcF Prolongation (ms)
Highest dose in first-in-human study	18.8 ± 4.3
6 mg/kg	45.2
8 mg/kg	50.4

Table 3: QTcF Prolongation in Phase 1 Studies with AP30663 in Healthy Volunteers.[3][10][12]

The QT effect is believed to be due to off-target inhibition of the hERG channel.[4]

Phase 2 Clinical Trial

A Phase 2 trial evaluated the efficacy of **AP30663** for the cardioversion of recent-onset AF (duration ≤ 7 days).[13][14] Patients were randomized to receive a single intravenous infusion

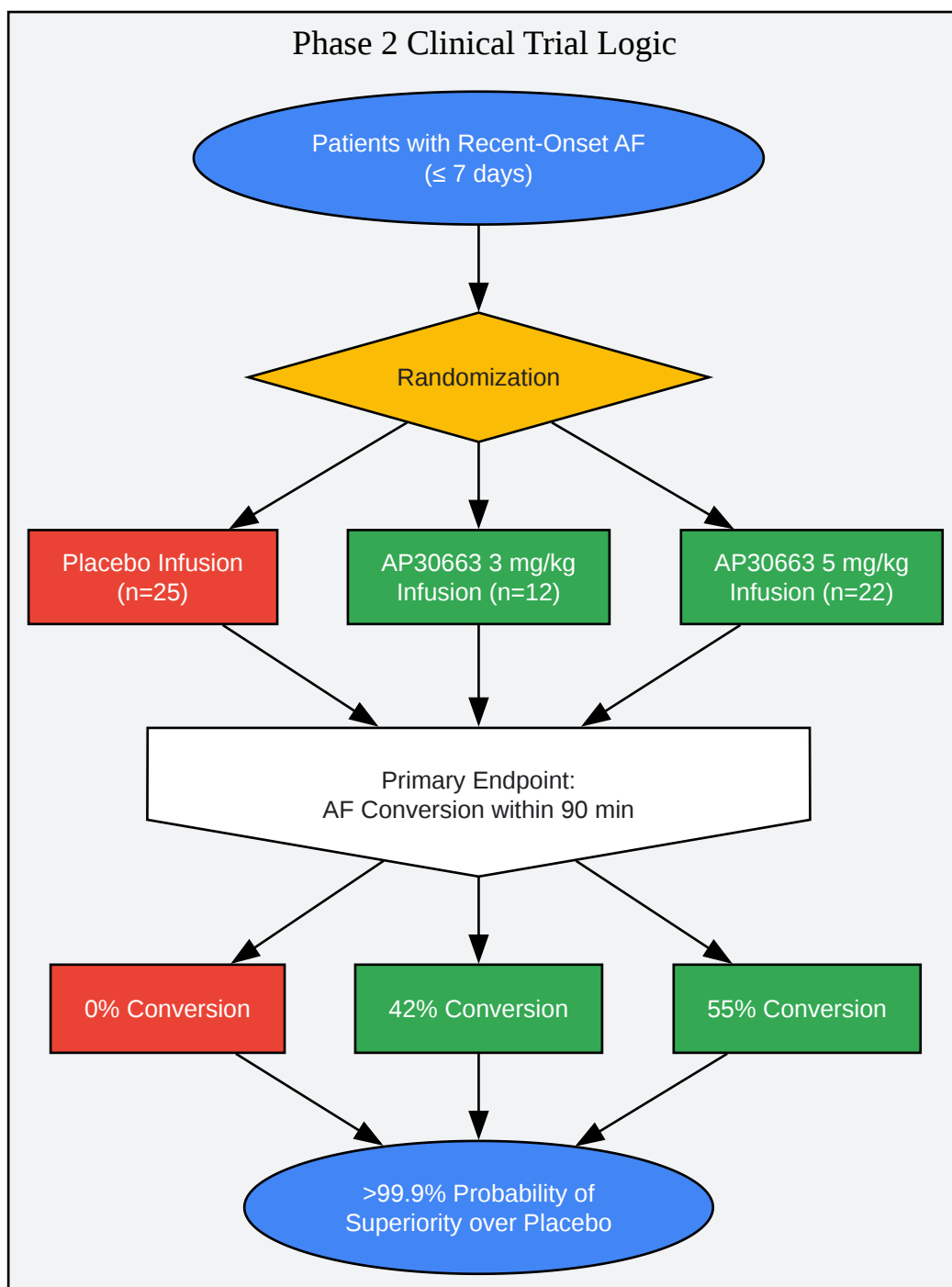
of **AP30663** (3 mg/kg or 5 mg/kg) or placebo.[\[13\]](#)[\[14\]](#) The trial was prematurely discontinued due to slow enrollment during the COVID-19 pandemic.[\[13\]](#)

The primary endpoint was the conversion of AF to sinus rhythm within 90 minutes of the start of the infusion.[\[4\]](#)[\[13\]](#)[\[14\]](#)

Treatment Group	Number of Patients	Conversion Rate (%)	Mean Time to Conversion (minutes)
Placebo	25	0	N/A
AP30663 (3 mg/kg)	12	42	47
AP30663 (5 mg/kg)	22	55	41

Table 4: Efficacy of AP30663 in a Phase 2 Trial for Cardioversion of Atrial Fibrillation.
[\[13\]](#)[\[14\]](#)

Bayesian analysis demonstrated a greater than 99.9% probability of superiority for both doses of **AP30663** over placebo.[\[4\]](#)[\[13\]](#)[\[14\]](#) The treatment was well-tolerated, with no ventricular arrhythmias observed.[\[4\]](#)[\[13\]](#)[\[14\]](#) A transient increase in the QTcF interval was noted, with a maximum mean effect of 37.7 ms for the 5 mg/kg dose.[\[13\]](#)



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Figure 3: Logical flow of the **AP30663** Phase 2 clinical trial.

Conclusion and Future Directions

AP30663 represents a novel and promising approach to the pharmacological cardioversion of atrial fibrillation. Its mechanism of action, targeting the K_{Ca2} channels that are more functionally important in the atria, offers the potential for improved atrial selectivity. Preclinical studies have consistently demonstrated its ability to prolong the AERP and convert AF. The Phase 2 clinical trial provided proof-of-concept for its efficacy in humans.^[14]

While a transient prolongation of the QT interval has been observed, attributed to off-target hERG inhibition, no ventricular arrhythmias were reported in the clinical trials.^{[4][13][14]} Further clinical development is warranted to fully establish the risk-benefit profile of **AP30663** and to determine its place in the management of atrial fibrillation.^{[3][10][13]} The successful demonstration of K_{Ca2} channel inhibition as a viable antiarrhythmic strategy paves the way for the development of other compounds in this class, including oral formulations for the maintenance of sinus rhythm.^{[4][14]}

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References

- 1. Mechanisms of Action of the K_{Ca2}-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Action of the K_{Ca2}-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man [frontiersin.org]
- 3. First Clinical Study with AP30663 - a K_{Ca2} Channel Inhibitor in Development for Conversion of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acesionpharma.com [acesionpharma.com]
- 5. Mechanisms of Action of the K_{Ca2}-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. labiotech.eu [labiotech.eu]

- 9. researchgate.net [researchgate.net]
- 10. First Clinical Study with AP30663 - a KCa 2 Channel Inhibitor in Development for Conversion of Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A phase 1 trial of AP30663, a KCa2 channel inhibitor in development for conversion of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. acesionpharma.com [acesionpharma.com]
- To cite this document: BenchChem. [AP30663: A Novel KCa2 Channel Inhibitor for Atrial Fibrillation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366938#discovery-and-development-of-ap30663]

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